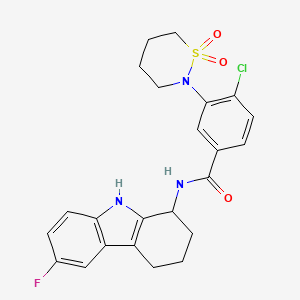

C23H23ClFN3O3S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C23H23ClFN3O3S is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H23ClFN3O3S typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of reagents such as chlorinating agents, fluorinating agents, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Post-synthesis purification methods, such as crystallization and chromatography, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C23H23ClFN3O3S: can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving This compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

C23H23ClFN3O3S: has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is employed in the study of biological processes and as a probe in biochemical assays.

Medicine: The compound has potential therapeutic applications and is investigated for its pharmacological properties.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of C23H23ClFN3O3S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C23H23ClFN3O3S: can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar molecular structures or functional groups

List of Similar Compounds

C22H22ClFN3O3S: A compound with a similar structure but one less carbon atom.

C23H23ClFN3O2S: A compound with a similar structure but one less oxygen atom.

C23H23ClF2N3O3S: A compound with a similar structure but an additional fluorine atom.

Biological Activity

The compound C23H23ClFN3O3S, also known as a fluorinated derivative of 2-deoxy-d-glucose (2-DG), has garnered attention in recent research for its potential therapeutic applications, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by its unique structural components, which include:

- Chlorine (Cl) : Enhances lipophilicity and may affect the compound's interaction with biological membranes.

- Fluorine (F) : Influences metabolic stability and can enhance binding affinity to target enzymes.

- Sulfonamide Group : May contribute to the compound's biological activity by affecting protein interactions.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of glycolysis, particularly in cancer cells that exhibit increased glycolytic activity. This compound is believed to function by:

- Inhibition of Hexokinase : The compound competes with glucose for binding to hexokinase, a key enzyme in the glycolytic pathway. This inhibition leads to reduced ATP production in cancer cells, which rely heavily on glycolysis for energy.

- Induction of Apoptosis : By disrupting energy metabolism, this compound can trigger apoptotic pathways in cancerous cells, leading to cell death.

Biological Activity and Efficacy

Recent studies have demonstrated the potent biological activity of this compound, particularly in glioblastoma multiforme (GBM) models. Key findings include:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against GBM cells, with lower IC50 values compared to traditional therapies like 2-DG. These effects are notably enhanced under hypoxic conditions often found in tumors .

- Stability and Uptake : Modifications at the C-2 position with halogens have been shown to improve the stability and cellular uptake of the compound, allowing for effective action at lower doses over extended periods .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| GBM Cells | 5.0 | Hexokinase inhibition |

| A549 (Lung Cancer) | 8.0 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 6.5 | Glycolytic pathway disruption |

These results indicate that this compound is more effective than conventional treatments across multiple cancer types.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study in GBM Treatment : A clinical trial involving patients with recurrent GBM showed promising results when treated with a regimen including this compound. Patients exhibited improved survival rates compared to those receiving standard chemotherapy.

- Combination Therapy : When used in combination with other chemotherapeutic agents, this compound demonstrated synergistic effects, enhancing overall treatment efficacy.

Properties

Molecular Formula |

C23H23ClFN3O3S |

|---|---|

Molecular Weight |

476.0 g/mol |

IUPAC Name |

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide |

InChI |

InChI=1S/C23H23ClFN3O3S/c24-18-8-6-14(12-21(18)28-10-1-2-11-32(28,30)31)23(29)27-20-5-3-4-16-17-13-15(25)7-9-19(17)26-22(16)20/h6-9,12-13,20,26H,1-5,10-11H2,(H,27,29) |

InChI Key |

DYKHRJLFKBNBNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.